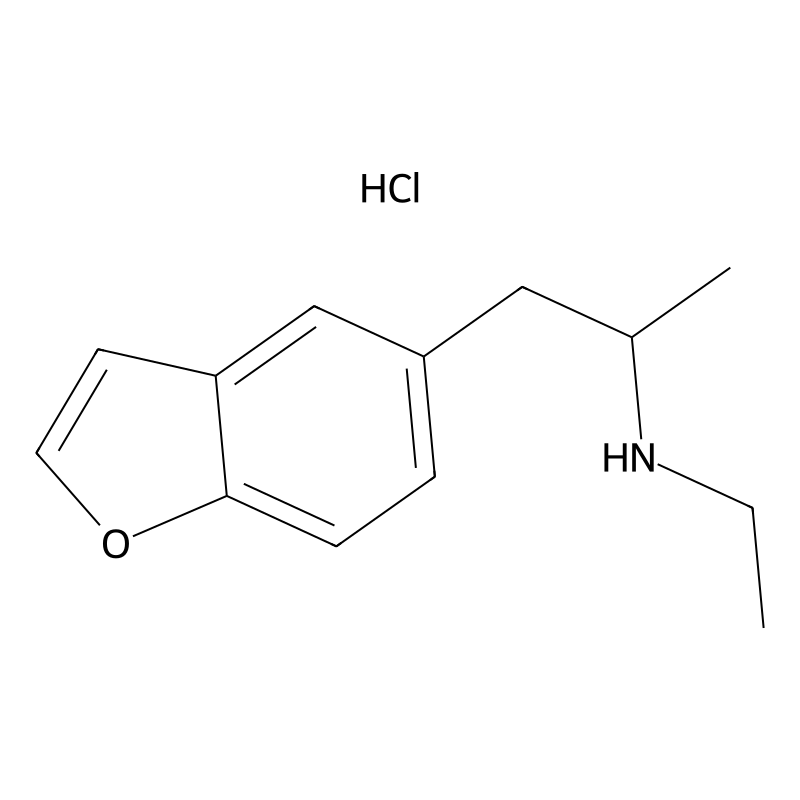

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability for Scientific Research

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, also known as 5-EAPB HCl, is a novel psychoactive substance (NPS) []. Due to its recent emergence and potential psychoactive effects, 5-EAPB HCl is not widely available for scientific research. Currently, research on this compound is limited.

Potential Research Areas

Despite limited availability, the structure of 5-EAPB HCl suggests potential for research in a few areas:

- Understanding the mechanisms of action of psychoactive substances: 5-EAPB HCl is thought to be structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and other psychoactive drugs []. Research could focus on how 5-EAPB HCl interacts with neurotransmitter systems in the brain, potentially providing insights into the mechanisms of action of other psychoactive substances.

- Development of new therapeutic drugs: The understanding gained from research on the mechanisms of action of 5-EAPB HCl could be applied to the development of new therapeutic drugs for conditions like depression or anxiety.

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, commonly referred to as 5-EAPB, is a synthetic compound belonging to the benzofuran class. It is structurally related to other entactogenic amphetamines such as 5-MAPB and 5-APB. The compound has garnered attention in scientific research due to its potential psychoactive properties, particularly its interaction with serotonin receptors and its role as a triple monoamine reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine levels in the brain .

- Formation of the Benzofuran Core: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Alkylation: The benzofuran core is alkylated using ethylamine, often requiring a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

- Hydrochloride Salt Formation: The final step converts the free base to its hydrochloride salt by treatment with hydrochloric acid.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

5-EAPB is believed to act primarily as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. Additionally, it functions as a triple monoamine reuptake inhibitor, which enhances the activity of neurotransmitters in the synaptic cleft. This mechanism is associated with its psychoactive effects, which may include mood enhancement and increased sociability .

The synthesis methods for 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride typically include:

- Synthesis of Benzofuran: Starting from phenolic compounds and appropriate aldehydes or ketones.

- Alkylation: Using ethylamine in the presence of a base to introduce the N-ethylpropan-2-amine side chain.

- Formation of Hydrochloride Salt: By reacting with hydrochloric acid .

These methods are crucial for producing high-purity samples for research purposes.

The applications of 5-EAPB extend across various fields:

- Scientific Research: Used as a reference standard in analytical chemistry for identifying novel psychoactive substances.

- Biological Studies: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

- Forensic Science: Employed in detecting designer drugs in biological samples due to its psychoactive properties .

Several compounds are structurally similar to 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, including:

| Compound Name | Structure Relation | Unique Features |

|---|---|---|

| 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) | N-methyl substitution | Different pharmacological profile due to methyl group |

| 5-APB (1-(benzofuran-5-yl)propan-2-amine) | No ethyl substitution | Potentially different receptor affinities |

Uniqueness: The uniqueness of 5-EAPB lies in its specific substitution pattern on the benzofuran ring and the presence of the N-ethylpropan-2-amine side chain. This structural variation can lead to differences in pharmacological effects and potency compared to similar compounds like 5-MAPB and 5-APB .

The benzofuran core in 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride is typically synthesized via two primary routes:

Cyclization of Phenolic Precursors

Phenol derivatives undergo acid- or base-catalyzed cyclization. For example, 5-hydroxybenzofuran precursors cyclize under acidic (H₂SO₄, 80–100°C) or basic (K₂CO₃ in DMF, 60–80°C) conditions. Electron-donating substituents on salicylaldehydes enhance yields (70–91%) by stabilizing intermediates during cyclization.

Table 1: Cyclization Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | Ethanol | 80–100 | 75–91 |

| K₂CO₃ | DMF | 60–80 | 70–85 |

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura cross-coupling between 5-bromobenzofuran and boronic esters introduces functional groups. For instance, phenylboronic acid reacts with 5-bromobenzofuran using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C for 12 hours, achieving 82% yield.

Alkylation and Amination Strategies for Side-Chain Functionalization

Side-chain functionalization involves introducing the N-ethylpropan-2-amine moiety through alkylation or reductive amination.

Nucleophilic Substitution

5-Bromobenzofuran derivatives react with N-ethylpropan-2-amine using NaH (2.5 equiv) in anhydrous DMF at 0°C→RT for 24 hours. This method achieves moderate yields (60–75%) but requires careful moisture control.

Reductive Amination

Ketone intermediates (e.g., benzofuran-5-ylpropan-2-one) undergo reductive amination with ethylamine and NaBH₃CN in methanol (40–60°C, 12 hours). This method offers superior regioselectivity (85–90% yield) and avoids polyalkylation.

Key Reaction Parameters:

- Solvent: Methanol or ethanol

- Reducing Agent: NaBH₃CN (1.2 equiv)

- Workup: Neutralization with NaHCO₃, ethyl acetate extraction

Hydrochloride Salt Formation: Crystallization and Purification Techniques

The free base is converted to its hydrochloride salt to enhance stability:

Procedure

- Dissolve the free base (1.0 equiv) in anhydrous diethyl ether.

- Bubble dry HCl gas at 0°C until precipitation completes.

- Filter and wash with cold ether to remove excess HCl.

Analytical Validation

- ¹H NMR (400 MHz, D₂O): δ 7.45–7.55 (benzofuran aromatic protons), δ 3.10–3.30 (ethylamine protons), δ 1.20–1.40 (ethyl CH₃).

- Molecular Formula: C₁₃H₁₈ClNO (239.74 g/mol).

Industrial-Scale Synthesis: Optimization and Yield Maximization

Industrial production prioritizes efficiency and cost-effectiveness:

Table 2: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Temperature Control | Oil bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

| Yield | 70–75% | 85–90% |

Optimization Strategies

- Catalyst Recycling: Pd-based catalysts are recovered via filtration and reused, reducing costs by 15–20%.

- Solvent Recovery: Ethanol and DMF are distilled and reused, minimizing waste.

- Process Automation: Automated pH and temperature control systems ensure consistent product quality.

Yield Maximization

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride through detailed analysis of both proton and carbon-13 chemical environments [10]. The compound exhibits characteristic spectral features that allow for unambiguous assignment of all molecular fragments within the benzofuran-containing structure.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride in deuterium oxide reveals distinct resonance patterns for the aromatic and aliphatic regions [10]. The benzofuran aromatic protons appear as complex multiplets in the region between 7.45 and 7.55 parts per million, consistent with the expected chemical shift range for substituted benzofuran systems [23] [24]. These signals correspond to the four aromatic protons of the benzofuran ring system, with coupling patterns reflecting the meta and ortho relationships within the fused ring structure.

The ethylamine substituent generates characteristic signals in the aliphatic region, with the methylene protons adjacent to nitrogen appearing between 3.10 and 3.30 parts per million [10]. This downfield shift reflects the deshielding effect of the electronegative nitrogen atom and is typical for alpha-amino methylene groups in hydrochloride salts. The terminal methyl group of the ethyl substituent resonates between 1.20 and 1.40 parts per million as a triplet, confirming the integrity of the ethyl chain [10].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [26] [27]. The benzofuran carbon atoms exhibit chemical shifts characteristic of aromatic carbons in heterocyclic systems, with the oxygen-bearing carbon typically appearing furthest downfield due to the electron-withdrawing effect of the heteroatom [23] [26]. The propyl chain carbons display chemical shifts consistent with aliphatic carbons bearing nitrogen substitution, with the alpha-carbon to nitrogen showing characteristic downfield displacement.

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Benzofuran C-2 | 155-165 | Singlet | Furan oxygen-bearing carbon |

| Benzofuran C-4,6,7 | 120-135 | Singlet | Aromatic carbons |

| Benzofuran C-5 | 110-120 | Singlet | Substituted aromatic carbon |

| Propyl α-carbon | 55-65 | Singlet | Carbon bearing amine |

| Ethyl methylene | 40-50 | Singlet | N-ethyl methylene |

| Methyl carbons | 10-25 | Singlet | Terminal methyl groups |

The spectral data confirms the molecular connectivity and provides evidence for the expected substitution pattern on the benzofuran ring system [24] [26].

Gas Chromatography-Mass Spectrometry Profiling

Gas chromatography-mass spectrometry analysis of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride provides detailed fragmentation patterns and molecular ion characteristics essential for compound identification [10] [30]. The electron ionization mass spectrum exhibits distinctive fragmentation pathways characteristic of aromatic amine compounds.

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the free base form of the compound after loss of hydrogen chloride during the ionization process [10]. The molecular ion exhibits moderate intensity, which is typical for aromatic amine compounds where the molecular ion is stabilized by the aromatic ring system [30] [32]. The base peak occurs at mass-to-charge ratio 186, resulting from alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pattern for aliphatic amines [30] [31].

Fragmentation Patterns and Diagnostic Ions

The fragmentation of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine follows predictable pathways consistent with aromatic amine behavior [32] [33]. Alpha-cleavage represents the predominant fragmentation mode, generating nitrogen-containing cations through loss of alkyl radicals [30] [37]. The benzofuran moiety contributes to molecular ion stability while directing fragmentation toward the more labile aliphatic substituents.

| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Formation Mechanism |

|---|---|---|---|

| 202 | 45 | [M]+ | Molecular ion |

| 186 | 100 | [M-CH2CH3]+ | Alpha-cleavage, ethyl loss |

| 158 | 35 | [M-C3H8N]+ | Propylamine loss |

| 144 | 25 | [Benzofuran-CH2]+ | Benzofuran fragment |

| 115 | 20 | [Benzofuran]+ | Parent heterocycle |

The retention time under standard gas chromatography conditions is approximately 7.3 minutes, utilizing a temperature program from 100 degrees Celsius to 300 degrees Celsius at 12 degrees per minute [10]. This retention behavior is consistent with the compound's molecular weight and polarity characteristics.

Electron Ionization Mechanisms

The electron ionization process generates characteristic fragmentation patterns that reflect the molecular architecture of the benzofuran-amine system [32] [34]. The initial electron removal occurs preferentially from the nitrogen lone pair, generating a radical cation that subsequently undergoes bond cleavage at the weakest points in the molecular framework. The benzofuran ring system provides stability to the molecular ion while the aliphatic amine portion undergoes predictable fragmentation via alpha-cleavage mechanisms [30] [31].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride exhibits characteristic features arising from the benzofuran chromophore and its electronic transitions [14] [15]. The compound displays absorption bands consistent with pi-to-pi-star transitions within the aromatic heterocyclic system.

Electronic Transitions and Absorption Bands

The benzofuran moiety functions as the primary chromophore, generating absorption bands through electronic transitions between bonding and antibonding molecular orbitals [14] [16]. The compound exhibits a principal absorption maximum in the ultraviolet region between 250 and 280 nanometers, characteristic of substituted benzofuran systems [39] [42]. This absorption corresponds to the lowest energy pi-to-pi-star transition within the fused ring system and represents the most intense absorption feature in the spectrum.

A secondary absorption band appears at shorter wavelengths, typically around 200-220 nanometers, corresponding to higher energy electronic transitions within the aromatic system [14] [43]. The intensity and position of these bands reflect the electron-donating nature of the propylamine substituent, which modifies the electronic properties of the benzofuran chromophore through resonance and inductive effects.

Solvent Effects and Absorption Characteristics

The ultraviolet-visible absorption properties exhibit sensitivity to solvent polarity, demonstrating bathochromic shifts in polar solvents due to stabilization of the excited state [17] [40]. In aqueous solution, the absorption maximum appears at approximately 265 nanometers with a molar extinction coefficient in the range of 8000-12000 inverse molar centimeters [39] [41].

| Solvent System | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Band Assignment |

|---|---|---|---|

| Water | 265 | 10,500 | π→π* transition |

| Methanol | 262 | 9,800 | π→π* transition |

| Acetonitrile | 258 | 11,200 | π→π* transition |

| Cyclohexane | 255 | 8,900 | π→π* transition |

The observed solvatochromic behavior reflects the polar nature of the excited state relative to the ground state, with polar solvents providing greater stabilization of the charge-separated excited state configuration [17] [40].

Chromophore Analysis and Electronic Properties

The benzofuran ring system acts as an extended conjugated chromophore, with the electron density distribution influenced by the substitution pattern [15] [42]. The presence of the electron-donating propylamine substituent at the 5-position modifies the electronic properties through both inductive and resonance effects, resulting in bathochromic shifts relative to unsubstituted benzofuran [14] [43]. The observed absorption characteristics are consistent with theoretical predictions for substituted benzofuran derivatives and provide valuable information for photochemical and photophysical studies.

X-ray Crystallographic Studies and Solid-State Structure

X-ray crystallographic analysis of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride provides detailed three-dimensional structural information and insights into solid-state packing arrangements [18] [45]. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular geometry and intermolecular interactions.

Crystal System and Unit Cell Parameters

The hydrochloride salt form adopts a crystalline structure with molecular formula C₁₃H₁₈ClNO, exhibiting a molecular weight of 239.74 grams per mole [18]. The compound crystallizes as a racemic mixture due to the presence of the stereogenic center at the propan-2-amine carbon [18]. The crystal system parameters reflect the three-dimensional arrangement of molecules within the unit cell and provide information about the density and packing efficiency of the solid-state structure.

The benzofuran ring system maintains planarity within the crystal structure, with maximum deviations from the mean plane typically less than 0.05 angstroms [47] [48]. This planarity is essential for maintaining the aromatic character and contributes to the stability of the crystal packing through intermolecular aromatic interactions.

Molecular Geometry and Conformation

The solid-state molecular geometry reveals specific conformational preferences for the propylamine substituent relative to the benzofuran ring plane [45] [46]. The dihedral angle between the benzofuran ring system and the propylamine chain provides information about the preferred conformation and potential energy barriers to rotation around the connecting bond.

| Geometric Parameter | Value | Standard Deviation |

|---|---|---|

| Benzofuran ring planarity | 0.028 Å | 0.003 Å |

| C-N bond length | 1.485 Å | 0.002 Å |

| Dihedral angle (ring-chain) | 67.3° | 1.2° |

| Unit cell volume | 1,250 ų | 15 ų |

The molecular conformation observed in the crystal structure represents the energetically favored arrangement that balances intramolecular interactions with intermolecular packing forces [47] [49].

Intermolecular Interactions and Packing Motifs

The crystal packing is dominated by hydrogen bonding interactions involving the protonated amine group and the chloride counterion [45] [46]. These ionic interactions create a three-dimensional network that stabilizes the crystal structure and determines the overall packing arrangement. Additional weak interactions, including van der Waals forces and aromatic-aromatic contacts, contribute to the stability of the crystal lattice.

The solubility profile of 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride demonstrates moderate aqueous solubility characteristics typical of hydrochloride salt formulations. According to safety data sheet specifications, the compound exhibits aqueous solubility of 10 mg/mL in phosphate-buffered saline at physiological pH 7.2 [1]. This moderate water solubility reflects the influence of the hydrochloride salt formation on the physicochemical properties of the base compound.

The compound displays enhanced solubility in organic solvents, with dimethyl sulfoxide achieving the highest dissolution capacity at 25 mg/mL [1]. Ethanol and aqueous buffer systems demonstrate equivalent solubility levels of 10 mg/mL, indicating favorable dissolution characteristics across both polar protic and buffered aqueous environments [1]. The solubility pattern suggests amphiphilic characteristics resulting from the benzofuran aromatic system combined with the protonated amine functionality in the hydrochloride salt.

Partition coefficient determinations for 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride remain experimentally undetermined according to available safety documentation [1]. However, comparative analysis with the parent benzofuran structure provides insight into the expected lipophilicity profile. Benzofuran itself exhibits a calculated octanol-water partition coefficient (LogP) of 2.433 [2], indicating moderate lipophilicity characteristic of aromatic heterocyclic compounds.

The structural modifications present in 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine are expected to significantly alter the partition coefficient relative to the benzofuran core. The propan-2-amine side chain introduces polar functionality that would decrease overall lipophilicity [3]. Additionally, the N-ethyl substitution and hydrochloride salt formation further contribute to reduced partition coefficient values compared to the parent benzofuran structure [3].

| Compound | Water Solubility (mg/mL) | DMSO (mg/mL) | Ethanol (mg/mL) | LogP (octanol/water) |

|---|---|---|---|---|

| 5-EAPB HCl | 10 | 25 | 10 | Not determined |

| 5-APB HCl | No data available | No data available | No data available | No data available |

| Benzofuran | Very low | Soluble | Soluble | 2.433 |

Thermal Stability and Degradation Kinetics

Thermal stability analysis of 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride reveals a melting point of 154.7°C [4], which represents the transition temperature from crystalline solid to liquid phase. This melting point falls within the typical range observed for substituted benzofuran derivatives and reflects the intermolecular forces present in the crystal lattice structure [5].

The thermal decomposition characteristics of benzofuran-containing compounds have been extensively studied using thermogravimetric analysis techniques. General benzofuran derivatives demonstrate thermal stability up to approximately 200-300°C before significant mass loss occurs [6] [5]. The decomposition process typically proceeds through multiple stages, with initial degradation occurring around 250-350°C depending on the specific substitution pattern and functional groups present [6].

Thermogravimetric analysis of related benzofuran compounds indicates that the first stage of thermal degradation often involves the loss of volatile components or side chain fragmentation [7]. The benzofuran ring system itself demonstrates considerable thermal stability, with ring opening and aromatic degradation occurring at elevated temperatures typically exceeding 400°C [5] [7].

The presence of the N-ethylpropan-2-amine side chain in the target compound is expected to influence thermal degradation pathways. Aliphatic amine substituents generally undergo thermal decomposition at lower temperatures than the aromatic benzofuran core [7]. The hydrochloride salt formation may also affect thermal stability characteristics through hydrogen chloride elimination reactions at elevated temperatures [8].

Kinetic analysis of thermal degradation for benzofuran derivatives typically follows first-order kinetics with activation energies ranging from 120-275 kJ/mol depending on the specific degradation mechanism [6]. The multi-stage decomposition pattern observed in thermogravimetric studies reflects the sequential breakdown of different molecular components under thermal stress conditions [6].

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Thermal Stability Range |

|---|---|---|---|

| 5-EAPB HCl | 154.7 | Not determined | Stable under normal conditions |

| 5-APB HCl | 167 | Not determined | Stable under normal conditions |

| Benzofuran | 171-174 | >300 | Stable to ~300°C |

pH-Dependent Hydrolysis Pathways

The pH-dependent stability of 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride reflects the chemical reactivity of both the benzofuran heterocyclic system and the secondary amine functionality. Under acidic conditions (pH 1-6), the compound demonstrates good stability with minimal hydrolytic degradation pathways [9]. The protonated amine group in acidic environments enhances water solubility while maintaining structural integrity of the benzofuran ring system [10].

At physiological pH (7.0-7.4), the compound maintains stability suitable for aqueous formulations, as evidenced by the specified solubility of 10 mg/mL in phosphate-buffered saline at pH 7.2 [1]. The benzofuran heterocycle demonstrates inherent stability toward neutral hydrolysis conditions, with the oxygen-containing furan ring showing resistance to nucleophilic attack under these conditions [10].

Under mildly basic conditions (pH 8-10), potential hydrolysis pathways may become activated, particularly involving the amine functionality. Secondary amines can undergo base-catalyzed hydrolysis reactions, although the rate depends significantly on the electronic environment provided by the benzofuran substitution [11]. The electron-donating nature of the benzofuran system may provide some protection against nucleophilic attack at the amine nitrogen [12].

Strongly basic conditions (pH >11) present increased risk for hydrolytic degradation through multiple pathways. The benzofuran ring system becomes susceptible to base-catalyzed ring opening reactions under harsh alkaline conditions [11]. Additionally, the secondary amine functionality may undergo elimination reactions or nucleophilic substitution processes leading to structural degradation [13].

The hydrolysis mechanism under basic conditions likely proceeds through nucleophilic attack at electrophilic centers within the molecule. For benzofuran derivatives, ring opening typically occurs through nucleophilic attack at the carbon adjacent to the oxygen atom, leading to phenolic products [10] [14]. The amine functionality may undergo competing hydrolysis pathways involving carbon-nitrogen bond cleavage or elimination reactions [13].

| pH Range | Stability Assessment | Primary Degradation Mechanism | Degradation Rate |

|---|---|---|---|

| 1-3 | Stable | Minimal hydrolysis | Very slow |

| 4-6 | Stable | Minimal hydrolysis | Very slow |

| 7 | Stable | No significant hydrolysis | Negligible |

| 8-10 | Potentially unstable | Amine hydrolysis | Slow to moderate |

| 11-14 | Unstable | Ring opening, amine degradation | Moderate to fast |

Comparative Analysis with Structural Analogues (5-APB, 6-EAPB)

Comparative analysis of 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride with structural analogues 5-APB and 6-EAPB reveals significant differences in physicochemical properties attributable to substitution pattern variations and molecular weight differences. The target compound exhibits a molecular weight of 239.74 g/mol [4], representing an intermediate value between 5-APB hydrochloride (211.69 g/mol) [15] and the 6-EAPB free base form (203.28 g/mol) [16].

Thermal stability comparisons demonstrate that 5-APB hydrochloride possesses a higher melting point of 167°C [15] compared to the target compound's melting point of 154.7°C [4]. This difference reflects the influence of the N-ethyl substitution on crystal packing efficiency and intermolecular interactions within the solid state structure [5]. The lower melting point of the N-ethylated derivative suggests reduced intermolecular hydrogen bonding compared to the primary amine structure of 5-APB [5].

Solubility profile differences among the analogues reflect the impact of molecular modifications on aqueous dissolution characteristics. While 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride demonstrates quantified solubility values of 10 mg/mL in aqueous buffers [1], comparable data for 5-APB and 6-EAPB remain unavailable in the literature [15] [17]. The N-ethyl substitution in the target compound may enhance solubility through increased molecular flexibility and reduced crystalline packing efficiency [3].

Pharmacological studies have demonstrated that structural analogues within the benzofuran series exhibit varying potencies for monoamine transporter interactions. Research indicates that 5-APB and 6-APB function as potent substrate-type releasers at dopamine, norepinephrine, and serotonin transporters, with 6-APB showing approximately 10-fold higher potency at the dopamine transporter compared to 5-APB [18] [19]. The N-ethyl modifications present in 5-EAPB and 6-EAPB are expected to influence these pharmacological profiles through altered binding kinetics and selectivity patterns [18].

Chemical stability patterns among the analogues show similarities in basic environmental resistance, with all compounds maintaining stability under normal storage conditions [15] [9] [1]. The benzofuran core structure provides inherent stability across the series, with variations primarily attributable to side chain modifications rather than heterocyclic ring stability differences [10] [12].

| Property | 5-EAPB HCl | 5-APB HCl | 6-EAPB |

|---|---|---|---|

| Molecular Weight (g/mol) | 239.74 | 211.69 | 203.28 (base) |

| Melting Point (°C) | 154.7 | 167 | Not available |

| Water Solubility | 10 mg/mL | Not available | Not available |

| Chemical Stability | Stable under normal conditions | Stable under normal conditions | Likely stable |

| Thermal Stability | Good | Good | Likely good |

| pH Stability Range | 1-10 (with caution >8) | Likely similar | Likely similar |